4-propyl-3-sulfamoylbenzoic acid
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Overview
Description
4-propyl-3-sulfamoylbenzoic acid is an organic compound with the molecular formula C10H13NO4S It is a derivative of benzoic acid, featuring a propyl group at the 4-position and a sulfamoyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by the addition of ammonia or an amine to introduce the sulfamoyl group .
Industrial Production Methods
Industrial production of 4-propyl-3-sulfamoylbenzoic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-propyl-3-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The propyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-propyl-3-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-propyl-3-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-propylbenzoic acid: Lacks the sulfamoyl group, making it less versatile in terms of chemical reactivity.
3-sulfamoylbenzoic acid: Lacks the propyl group, which may affect its biological activity and solubility.
4-methyl-3-sulfamoylbenzoic acid: Similar structure but with a methyl group instead of a propyl group, which can influence its chemical and biological properties.
Uniqueness
4-propyl-3-sulfamoylbenzoic acid is unique due to the presence of both the propyl and sulfamoyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2567503-85-7 |
---|---|
Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.3 |
Purity |
95 |
Origin of Product |
United States |
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